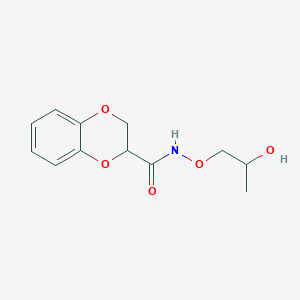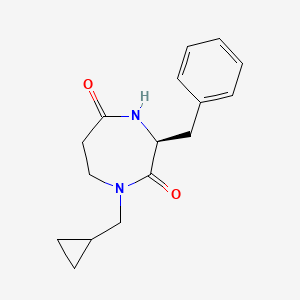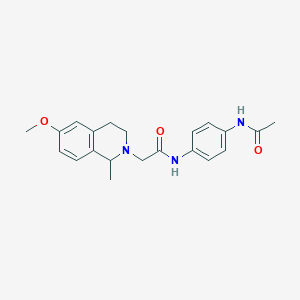![molecular formula C14H22N4O3 B7434715 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the class of designer drugs. It is a derivative of cathinone and has been found to possess stimulant properties. MPHP is a relatively new compound, and research on its properties and effects is still ongoing.
Wirkmechanismus
The exact mechanism of action of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid is not yet fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their levels in the brain. This may contribute to its stimulant effects.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in rats. This compound has been found to have a similar potency to methamphetamine in inducing hyperactivity.
Vorteile Und Einschränkungen Für Laborexperimente
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been used as a research tool to study the effects of stimulants on the brain. Its potency and stimulant properties make it a useful compound for this purpose. However, its relatively new status as a designer drug means that its long-term effects are not yet fully understood. Additionally, its potential for abuse and addiction may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that are involved in ADHD. Another area of interest is its potential as a tool for studying the effects of stimulants on the brain. Further research is needed to fully understand the effects of this compound and its potential applications.
Synthesemethoden
The synthesis of 3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid involves the reaction of 4-methylpyrimidine-5-carboxylic acid with N-(tert-butoxycarbonyl)-L-homoserine lactone in the presence of a coupling agent. The resulting product is then treated with hydrazine hydrate to obtain the final product, this compound. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid has been studied for its potential use as a research tool in the field of neuroscience. It has been found to possess stimulant properties similar to other cathinones, such as methcathinone and mephedrone. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant effects.
Eigenschaften
IUPAC Name |
3-[6-[(6-methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-11-9-12(18-10-17-11)15-7-4-2-3-5-13(19)16-8-6-14(20)21/h9-10H,2-8H2,1H3,(H,16,19)(H,20,21)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIYHMFCFDOBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)



![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)
![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)


![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)